molecular formula C11H22N2O2 B7977658 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one

3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one

Cat. No.: B7977658
M. Wt: 214.30 g/mol
InChI Key: PXUKOSHQJANFSL-UHFFFAOYSA-N
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Description

3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one: is a chemical compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group at the third position and a butoxypropyl group at the first position of the pyrrolidin-2-one ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group and the butoxypropyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one is used as a versatile building block for the synthesis of more complex molecules. Its reactivity and functional groups make it valuable in the development of new synthetic methodologies and the construction of diverse chemical libraries.

Biology: In biological research, this compound is studied for its potential biological activities. Pyrrolidinone derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, making them of interest in drug discovery and development.

Medicine: In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting various diseases.

Industry: In industrial applications, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the butoxypropyl group play crucial roles in its biological activity. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    Pyrrolidin-2-one: The parent compound of the pyrrolidinone family, lacking the amino and butoxypropyl groups.

    3-Amino-1-(3-hydroxypropyl)pyrrolidin-2-one: A similar compound with a hydroxypropyl group instead of a butoxypropyl group.

    3-Amino-1-(3-methoxypropyl)pyrrolidin-2-one: A similar compound with a methoxypropyl group instead of a butoxypropyl group.

Uniqueness: 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one is unique due to the presence of both the amino group and the butoxypropyl group. These functional groups confer distinct chemical and biological properties, making this compound valuable in various research and industrial applications. The butoxypropyl group, in particular, may enhance the compound’s lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

3-amino-1-(3-butoxypropyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-3-8-15-9-4-6-13-7-5-10(12)11(13)14/h10H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUKOSHQJANFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCN1CCC(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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